(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime
Description
The compound (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime features a cyclopropane ring fused to a substituted benzophenone backbone, with an oxime moiety modified by a 2,4-dichlorobenzyl group. For example, the synthesis of (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime employs a "one-pot" reaction of cyclopropyl ketone intermediates with hydroxylamine hydrochloride and benzyl halides, achieving a 70.6% yield . This method may be adaptable to the target compound by substituting appropriate halides and aryl groups.
However, specific biological data for the target compound remain unaddressed in the provided evidence.
Properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrCl3NO/c24-17-6-1-15(2-7-17)23(21-12-20(21)14-3-8-18(25)9-4-14)28-29-13-16-5-10-19(26)11-22(16)27/h1-11,20-21H,12-13H2/b28-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYSSZZJMLTGZ-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic molecule with significant potential in various biological applications. Its unique structure includes a cyclopropyl ring and multiple halogen substituents, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H17BrCl2FNO
- Molecular Weight : 493.2 g/mol
- CAS Number : 338416-02-7
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase, which is crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Several studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Properties : The presence of halogen atoms in the structure often enhances antimicrobial activity against various bacterial strains .
Antioxidant Activity
A study evaluating related compounds demonstrated their ability to scavenge free radicals effectively. For instance, a compound from a similar series showed an EC50 value of 9.0 μM in ABTS radical scavenging assays, indicating strong antioxidant potential .
Enzyme Inhibition
In vitro assays have revealed that the compound exhibits significant inhibitory effects on tyrosinase activity. The inhibition was confirmed using cellular models, where the compound demonstrated low cytotoxicity at concentrations up to 25 μM .
Case Studies
- Tyrosinase Inhibition Study : In a comparative study of various phenolic compounds, this compound was found to be one of the most effective inhibitors of tyrosinase among tested derivatives, suggesting its utility in cosmetic formulations aimed at skin lightening .
- Antimicrobial Efficacy : A series of synthesized compounds were tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity. The presence of bromine and chlorine atoms in the structure was linked to increased potency against these pathogens .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Oxime Stability and Reactivity
The oxime group’s stability and reactivity are highly dependent on substituents. For instance, 2:4-Dichloro-2'-bromobenzophenone fails to form an oxime under standard conditions, instead yielding hydroxylated derivatives or indoxazens under alkaline conditions . In contrast, the target compound and its analogs (e.g., (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime) successfully form oximes, likely due to optimized reaction protocols or steric/electronic effects from cyclopropane or benzyl halide substituents .
Influence of Benzyl Group Modifications
The benzyl group attached to the oxime significantly impacts physicochemical properties. For example:
- Analog from : O-(2-chloro-6-fluorobenzyl) substitution replaces one chlorine with fluorine, which may alter electronegativity and hydrogen-bonding capacity.
- Analog from : O-(4-nitrobenzyl) substitution introduces a nitro group, increasing polarity and reactivity, which may explain its 70.6% synthesis yield under optimized conditions .
Table 1: Comparison of Key Structural Features and Properties
Q & A
Q. What are the primary challenges in synthesizing (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime, and how can they be addressed methodologically?
The synthesis involves constructing a strained cyclopropane ring and regioselective oxime formation. Key challenges include:
- Cyclopropane Ring Strain : Use photochemical or transition-metal-catalyzed [2+1] cyclopropanation to minimize strain-induced side reactions .
- Oxime Formation : Optimize reaction conditions (pH, temperature) to favor the desired E/Z isomer. For example, acidic conditions (HCl/EtOH) may enhance oxime stability .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns is recommended to separate closely related impurities, such as unreacted ketone intermediates or hydroxylamine byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing the oxime functional group in this compound?
- NMR Spectroscopy : Use - and -NMR to confirm oxime geometry (E vs. Z) via chemical shift analysis of the imine proton (δ 8–10 ppm) and adjacent substituents .
- IR Spectroscopy : The sharp ν(N–O) stretch near 1640–1660 cm confirms oxime formation. Compare with reference spectra of similar benzophenone oximes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~500 g/mol) and fragmentation patterns, such as loss of the 2,4-dichlorobenzyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from diastereomeric impurities in the cyclopropane moiety?
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers of the cyclopropane ring .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. For example, bromine and chlorine atoms provide strong anomalous scattering for phasing .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to assess rotational barriers in the cyclopropane ring, which may mask diastereomeric splitting at lower temperatures .
Q. What strategies are effective for improving the stability of the oxime group under storage or biological assay conditions?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
- pH Buffering : In biological assays, maintain pH 6.5–7.5 using phosphate or HEPES buffers to avoid oxime decomposition .
- Derivatization : Convert the oxime to a more stable oxime ether via alkylation (e.g., methyl iodide/KCO) for long-term studies .
Q. How can computational methods aid in predicting the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- DFT Calculations : Model the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic rings to predict NAS sites. For example, the 4-bromophenyl group activates the para position for substitution .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., oxime oxygen) for targeted functionalization .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications that enhance binding affinity .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC, Hill slope, and efficacy .
- Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points arising from compound degradation .
- Bootstrap Resampling : Estimate confidence intervals for EC values in small-sample studies (<i>n</i> < 6) .
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Experimental Validation : Measure LogP via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3) .
- Fragment Contribution Analysis : Identify structural motifs (e.g., dichlorobenzyl group) that deviate from additive models due to intramolecular interactions .
- Solubility Studies : Use UV-Vis spectroscopy to quantify aqueous solubility and correlate with LogP adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
